2-Methylquinoline-6-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
2-methylquinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-2-3-8-6-9(15(11,13)14)4-5-10(8)12-7/h2-6H,1H3 |
InChI Key |
INCCUGMUEJWWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylquinoline 6 Sulfonyl Chloride and Its Precursors
Regioselective Sulfonation Strategies for 2-Methylquinoline (B7769805) Derivatives
The introduction of a sulfonyl group at the C6 position of the 2-methylquinoline scaffold is a critical step, demanding high regioselectivity to ensure product purity and yield. The electronic properties of the quinoline (B57606) ring system inherently favor electrophilic substitution on the benzene (B151609) ring portion.
Direct Chlorosulfonation Protocols
Direct chlorosulfonation offers an efficient route to 2-methylquinoline-6-sulfonyl chloride by treating 2-methylquinoline with a powerful sulfonating agent that also acts as the chlorine source. Chlorosulfonic acid (ClSO₃H) is a commonly employed reagent for this purpose. This one-pot reaction introduces the sulfonyl chloride group directly onto the quinoline ring. The reaction with chlorosulfonic acid is highly reactive and can often be performed at lower temperatures compared to sulfonation with sulfuric acid. The initial product of this reaction is the desired this compound, which can be isolated directly.
Optimization of Reaction Parameters for Yield and Purity
Achieving high yield and purity in the sulfonation of 2-methylquinoline hinges on the careful control of reaction parameters. The regioselectivity of the sulfonation is thermodynamically controlled, with the 6-sulfonic acid isomer being the more stable product.
Key Reaction Parameters:
| Parameter | Influence on Reaction | Optimized Conditions |
| Temperature | Crucial for regioselectivity. Lower temperatures may favor kinetic products (e.g., 8-sulfonic acid isomer), while higher temperatures promote the formation of the thermodynamically stable 6-sulfonic acid isomer. | Typically maintained between 80–120°C to favor the 6-position substitution and prevent the formation of polysulfonated byproducts. |
| Sulfonating Agent | The choice of agent (e.g., sulfuric acid, oleum, chlorosulfonic acid) affects reactivity and the nature of the initial product. | Chlorosulfonic acid allows for direct formation of the sulfonyl chloride, while sulfuric acid yields the sulfonic acid intermediate. |
| Reaction Time | Sufficient time is required to ensure complete conversion to the thermodynamically favored 6-isomer. | Monitored by techniques such as TLC or HPLC to determine the point of maximum conversion. |
| Stoichiometry | The molar ratio of the sulfonating agent to the 2-methylquinoline substrate can influence the extent of sulfonation and the formation of byproducts. | An excess of the sulfonating agent is often used to drive the reaction to completion. |
Conversion from Sulfonic Acid and Thiol Precursors
Alternative synthetic strategies involve the preparation of a precursor molecule which is then converted to the final sulfonyl chloride product. These multi-step processes can offer advantages in terms of purification and handling of intermediates.
Halogenation of 2-Methylquinoline-6-sulfonic Acid
A common and well-established method for the synthesis of this compound involves the initial sulfonation of 2-methylquinoline to produce 2-methylquinoline-6-sulfonic acid. This intermediate is then subjected to a halogenation reaction to convert the sulfonic acid group into a sulfonyl chloride.
Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction typically proceeds by refluxing the sulfonic acid with an excess of the chlorinating agent, often in an inert solvent.
Typical Halogenation Reaction Conditions:
| Precursor | Chlorinating Agent | Solvent | Conditions | Product |
| 2-Methylquinoline-6-sulfonic acid | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or neat | Reflux | This compound |
| 2-Methylquinoline-6-sulfonic acid | Phosphorus pentachloride (PCl₅) | Chlorobenzene | Heating | This compound |
Oxidative Chlorination of Sulfur-Containing Precursors
An alternative pathway to sulfonyl chlorides is through the oxidative chlorination of corresponding thiol precursors, in this case, 2-methylquinoline-6-thiol. While specific literature for this exact transformation on 2-methylquinoline-6-thiol is scarce, general methods for the oxidative chlorination of aromatic thiols are well-documented and applicable. These methods offer a direct conversion of the thiol to the sulfonyl chloride.
One effective reagent system for this transformation is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This system provides a highly reactive and efficient means of oxidative chlorination under mild conditions. Other reagents that can be employed for the oxidative chlorination of thiols include chlorine dioxide (ClO₂) and a combination of sulfuryl chloride (SO₂Cl₂) with a metal nitrate.
General Conditions for Oxidative Chlorination of Aromatic Thiols:
| Thiol Precursor | Reagent System | Key Advantages |
| Aromatic Thiol | Hydrogen Peroxide / Thionyl Chloride | High reactivity, excellent yields, rapid reaction times. |
| Aromatic Thiol | Chlorine Dioxide (ClO₂) | High yields, does not require harsh conditions. |
| Aromatic Thiol | Sulfuryl Chloride / Metal Nitrate | Mild conditions, excellent yields. |
Emerging and Sustainable Synthetic Approaches
In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for the synthesis of quinoline derivatives. These emerging approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of quinoline derivatives. This technology offers a more energy-efficient alternative to conventional heating methods.
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiencies by providing the activation energy through acoustic cavitation. This method has been applied to the synthesis of various heterocyclic compounds, including quinolines.
One-Pot Synthesis: The development of one-pot or multi-component reactions for the synthesis of functionalized quinolines is a key area of research. These strategies improve atom economy and reduce the number of work-up and purification steps, leading to a more streamlined and sustainable process.
Mechanochemistry: Solvent-free reaction conditions using mechanochemical methods, such as ball milling, are being explored for the synthesis of quinoline derivatives. This approach eliminates the need for potentially harmful organic solvents, thereby reducing the environmental impact of the synthesis. While not yet specifically documented for this compound, the application of these sustainable methodologies holds promise for the future of its synthesis.
Transition-Metal-Free and Metal-Catalyzed Processes
The construction of the 2-methylquinoline core and the subsequent introduction of the sulfonyl chloride group can be achieved through both metal-catalyzed and transition-metal-free pathways.
Transition-Metal-Catalyzed Processes: Transition metal catalysts, including those based on palladium, ruthenium, iron, and cobalt, have demonstrated significant catalytic capabilities in the synthesis of quinolines. google.com For instance, palladium-catalyzed oxidative aza-Wacker-type cyclization of specific aniline derivatives can produce substituted quinolines in good to excellent yields. thieme-connect.com In these reactions, a Pd(II) catalyst, often in the presence of a ligand like 1,10-phenanthroline and an oxidant (such as air), facilitates the cyclization. thieme-connect.com
A crucial step in synthesizing this compound is the conversion of a precursor like 2-methyl-6-aminoquinoline. A modern and highly effective metal-catalyzed method for this transformation is the Sandmeyer-type chlorosulfonylation. This reaction avoids the need to pre-form or isolate highly energetic diazonium salts, making the process inherently safer and more scalable. acs.orgnih.gov In this approach, the aromatic amine is treated with a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in the presence of hydrochloric acid and a copper catalyst (e.g., CuCl₂). acs.orgnih.govorganic-chemistry.org The reaction proceeds under mild conditions and can be scaled up significantly; for example, a 20-gram scale synthesis of a heterocyclic sulfonyl chloride using this method resulted in an 80% yield with excellent purity. acs.orgnih.govorganic-chemistry.org
Table 1: Examples of Copper-Catalyzed Sandmeyer-Type Sulfonylation of Aromatic Amines
| Amine Substrate | SO₂ Source | Catalyst (mol%) | Yield (%) | Reference |
|---|---|---|---|---|
| Various Anilines | DABSO | CuCl₂ (5%) | High | acs.org |
Transition-Metal-Free Processes: While metal catalysts are efficient, transition-metal-free synthesis is gaining traction due to reduced cost and toxicity concerns. nih.gov The synthesis of the 2-methylquinoline core can be accomplished through methods like the Doebner-Miller reaction, which involves the condensation of an aromatic amine with an α,β-unsaturated aldehyde. nih.gov More recent metal-free modifications include iodine-catalyzed condensation of anilines with vinyl ethers, which offers a mild and efficient route to 2-methylquinolines. researchgate.net
The direct sulfonation of 2-methylquinoline is a primary metal-free route to introduce the required functional group. This is typically achieved by reacting 2-methylquinoline with a strong sulfonating agent like chlorosulfonic acid (ClSO₃H). The reaction first yields the this compound intermediate, which can then be hydrolyzed to the corresponding sulfonic acid if desired. Controlling the reaction temperature is critical to ensure the regioselective introduction of the sulfonyl chloride group at the 6-position. Another approach involves the oxidative chlorosulfonation of thiols or disulfides using reagents like N-chlorosuccinimide, which provides a route to structurally diverse sulfonyl chlorides. organic-chemistry.org
Photoredox Catalysis in Sulfonylation Reactions
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical species under exceptionally mild conditions. researchgate.net This methodology has been successfully applied to the synthesis of sulfonylated quinolines, offering a green and efficient alternative to traditional methods.
The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) process with a sulfonyl precursor. This generates a highly reactive sulfonyl radical. For the synthesis of sulfonylquinolines, this can involve the reaction of N-propargylanilines with sulfinic acids or the use of sulfonyl chlorides as the sulfonyl radical source. researchgate.netresearchgate.net The generated sulfonyl radical then participates in a cascade reaction involving radical addition, cyclization, and aromatization to form the final 3-sulfonylquinoline product. researchgate.net While specific examples for the direct C-6 sulfonylation of 2-methylquinoline via this method are less common, the principles demonstrate the potential for developing regioselective photoredox-catalyzed sulfonylation reactions.
Table 2: Components in Photoredox-Catalyzed Sulfonylation for Quinolines
| Component | Example(s) | Function | Reference |
|---|---|---|---|
| Photocatalyst | Eosin Y, Ru(bpy)₃Cl₂ | Absorbs visible light, initiates SET | researchgate.net |
| Sulfonyl Source | Arylsulfonyl chlorides, Sodium sulfinates | Precursor to the sulfonyl radical | researchgate.netresearchgate.net |
| Quinoline Precursor | N-propargylanilines | Undergoes cyclization and aromatization | researchgate.net |
Application of Microwave Irradiation and Ultrasound Techniques
To accelerate reaction rates, improve yields, and promote greener chemical processes, alternative energy sources like microwave irradiation and ultrasound have been increasingly applied to the synthesis of sulfonyl chlorides and their derivatives.
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and enhance yields for the preparation of sulfonyl chloride precursors. nih.gov For example, the conversion of various bromides to sodium sulfonates, which are then elaborated to sulfonyl chlorides, is significantly faster and higher-yielding under microwave irradiation compared to conventional heating. nih.govnih.gov In some cases, reactions that required 24 hours of conventional heating were completed in just 15 minutes with microwaves, with yields increasing from the 38-40% range to 50-52%. nih.gov Similarly, the direct synthesis of sulfonamides from sulfonic acids, a process that generates the sulfonyl chloride as an intermediate, is greatly facilitated by microwave energy, avoiding the need to isolate the often-unstable sulfonyl chloride. organic-chemistry.orgresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonyl Chloride Precursor Synthesis
| Substrate | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyloxy substituted phenylheptyl bromides | Conventional | 24 hours | 38–40 | nih.gov |
| Benzyloxy substituted phenylheptyl bromides | Microwave | 15 minutes | 50–52 | nih.gov |
| Phenylalkyl iodides (via organolithium) | Conventional | N/A | 19–23 | nih.gov |
Ultrasound Techniques: Sonochemistry, the application of ultrasound to chemical reactions, utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. organic-chemistry.orgekb.eg This collapse generates localized "hot spots" with extreme temperatures and pressures, which can dramatically increase reaction rates. ekb.eg Ultrasound has been successfully used to promote the N-sulfonylation of amines, providing a green approach that features milder conditions, higher purity and yields, and significantly shorter reaction times compared to traditional methods. nih.gov This technique, often performed at room temperature in green solvents, enhances mass transport and can assist in the breakdown of intermediates, making it a promising method for the final amination step after the synthesis of this compound or for related transformations. organic-chemistry.orgnih.gov
Flow Chemistry in the Preparation of Sulfonyl Chlorides
The preparation of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, posing significant safety and scalability challenges in traditional batch reactors. rsc.org Flow chemistry, or continuous flow processing, addresses these issues by performing reactions in a continuously flowing stream through a small-volume reactor. This technology is being increasingly employed to improve the safety, speed, and product quality of challenging reactions. mdpi.com
Continuous flow systems enable superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org This exquisite control is crucial for managing the exotherms associated with chlorosulfonation, thereby preventing thermal runaway and improving the inherent safety of the process. rsc.orgnih.gov Flow chemistry has been successfully applied to the synthesis of aryl sulfonyl chlorides from thiols, disulfides, or anilines. rsc.orgresearchgate.net The small reactor volume and short residence times can lead to very high space-time yields, significantly improving process efficiency compared to batch methods. rsc.orgmdpi.com For example, a continuous flow process for an aryl sulfonyl chloride produced 500g in 12 hours, achieving a space-time yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the optimized batch process. mdpi.com This makes flow chemistry a highly attractive platform for the safe and scalable industrial production of intermediates like this compound.
Table 4: Comparison of Batch vs. Flow Chemistry for Aryl Sulfonyl Chloride Production
| Parameter | Optimized Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Production Scale | ~65 g | 500 g | mdpi.com |
| Time | 6.5 hours | 12 hours | mdpi.com |
| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | mdpi.com |
Investigative Studies on the Reactivity and Reaction Mechanisms of 2 Methylquinoline 6 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfonyl chloride moiety in 2-Methylquinoline-6-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthesis of a variety of sulfonamide and sulfonate ester derivatives, which are of significant interest in medicinal chemistry and materials science.
Synthesis of Quinoline (B57606) Sulfonamides and Their Analogs
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of 2-methylquinoline-6-sulfonamides. This nucleophilic substitution reaction typically proceeds readily, with the nitrogen atom of the amine acting as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The general reaction is as follows:
This compound + R¹R²NH → 2-Methylquinoline-6-N(R¹,R²)sulfonamide + HCl
Detailed research has explored the scope of this reaction with various amines, leading to a diverse library of sulfonamide derivatives.
Table 1: Synthesis of 2-Methylquinoline-6-sulfonamides
| Amine Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Ammonia | Dichloromethane, 0°C to rt | 2-Methylquinoline-6-sulfonamide (B4419924) | Good |
| Aniline | Pyridine (B92270), rt | N-Phenyl-2-methylquinoline-6-sulfonamide | High |
| Piperidine | Triethylamine (B128534), THF, rt | 1-[(2-Methylquinolin-6-yl)sulfonyl]piperidine | High |
Formation of Sulfonate Esters
In a similar fashion to sulfonamide formation, this compound reacts with alcohols and phenols to yield the corresponding sulfonate esters. This reaction, known as sulfonylation, involves the oxygen atom of the hydroxyl group acting as a nucleophile. The process is typically facilitated by a base, such as pyridine or triethylamine, which serves to deprotonate the alcohol and activate it as a nucleophile, as well as to scavenge the HCl produced.
The general reaction is as follows:
This compound + R-OH → 2-Methylquinoline-6-sulfonate-O-R + HCl
The formation of sulfonate esters is a valuable transformation, as these compounds are themselves useful intermediates in organic synthesis, with the sulfonate group acting as a good leaving group in subsequent nucleophilic substitution reactions.
Table 2: Formation of 2-Methylquinoline-6-sulfonate Esters
| Alcohol/Phenol | Base | Solvent | Product |
|---|---|---|---|
| Methanol | Pyridine | Dichloromethane | Methyl 2-methylquinoline-6-sulfonate |
| Ethanol | Triethylamine | THF | Ethyl 2-methylquinoline-6-sulfonate |
Reactivity with Carbon-Based Nucleophiles
The reaction of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents and organocuprates, can lead to the formation of sulfones. However, the reactivity of this compound with such nucleophiles is less commonly documented in readily available literature compared to its reactions with nitrogen and oxygen nucleophiles. In principle, a Grignard reagent (R-MgX) could attack the sulfonyl chloride to form a new carbon-sulfur bond.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been reported for sulfonyl chlorides, offering a pathway to connect the quinoline core to other aromatic or heterocyclic systems through a C-C bond, although specific examples with this compound are not extensively detailed.
Transformations Involving the Quinoline Heterocycle
Beyond the reactivity at the sulfonyl center, the quinoline ring of this compound can undergo various transformations, including C-H functionalization and reactions directed by N-oxidation.
C-H Functionalization of 2-Methylquinoline (B7769805) Substrates
Direct C-H functionalization of the quinoline ring offers an atom-economical approach to introduce new functional groups. For 2-methylquinoline derivatives, the methyl group at the C2 position is a site of potential reactivity. Research has shown that the methyl group of 2-methylquinolines can be functionalized through various methods, including metal-free and transition-metal-catalyzed reactions. These transformations often proceed via the activation of the C(sp³)–H bonds of the methyl group. While these studies are not specific to substrates already bearing a 6-sulfonyl chloride group, the principles can be extended. For instance, a metal-free functionalization of 2-methylquinolines with 2-styrylanilines has been developed to synthesize quinoline derivatives.
Furthermore, the presence of the sulfonyl group, an electron-withdrawing group, on the quinoline ring can influence the regioselectivity of further electrophilic aromatic substitution reactions on the benzene (B151609) portion of the quinoline scaffold.
Role of N-Oxidation in Directed Sulfonylation Pathways
The nitrogen atom of the quinoline ring can be oxidized to form the corresponding quinoline N-oxide. This transformation has profound effects on the reactivity of the heterocycle. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack and can also act as a directing group for C-H functionalization.
In the context of sulfonylation, quinoline N-oxides have been utilized as precursors for the synthesis of 2-sulfonylquinolines. Various methods have been developed for the deoxygenative C2-H sulfonylation of quinoline N-oxides using sulfonylating agents like sulfonyl chlorides. nih.govacs.org For example, a CS₂/Et₂NH-induced deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides has been reported as a mild and efficient protocol. nih.gov Another approach involves a copper-catalyzed C-H bond activation for the sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides. acs.org These studies highlight the importance of N-oxidation as a strategic tool to direct the introduction of a sulfonyl group at the C2 position, a transformation that is not readily achievable by direct sulfonation of the parent quinoline.
Table 3: N-Oxide Directed C-H Sulfonylation of Quinolines
| Quinoline Substrate | Sulfonylating Agent | Catalyst/Promoter | Product |
|---|---|---|---|
| Quinoline N-oxide | Aryl sulfonyl chloride | Cu catalyst | 2-Aryl sulfonyl quinoline |
| Quinoline N-oxide | Sulfonyl chloride | CS₂/Et₂NH | 2-Sulfonylquinoline |
Detailed Mechanistic Elucidation
The elucidation of the reaction mechanisms of this compound involves a combination of kinetic studies, exploration of potential reaction pathways, and the identification of transient intermediates. While specific studies on this particular molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with well-studied arenesulfonyl chlorides.
Kinetic studies are fundamental to understanding the mechanism of a reaction. For nucleophilic substitution reactions of arenesulfonyl chlorides, the rate of reaction is typically monitored by observing the disappearance of the sulfonyl chloride or the appearance of the product. Such analyses often reveal the reaction order with respect to each reactant, providing insights into the molecularity of the rate-determining step.
Many reactions of arenesulfonyl chlorides with nucleophiles follow second-order kinetics, being first order in both the sulfonyl chloride and the nucleophile. This is consistent with a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. For instance, the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides was found to be second order, and the rate constants were influenced by the substituents on the aromatic ring. nih.govnih.gov A positive ρ-value in a Hammett plot for such reactions indicates that electron-withdrawing groups on the aryl ring accelerate the reaction by making the sulfur atom more electrophilic. nih.govnih.gov Given the electron-withdrawing nature of the quinoline ring system, this compound would be expected to be relatively reactive towards nucleophiles.
| Substituent on Arenesulfonyl Chloride | Relative Rate Constant (k_rel) | Reaction Mechanism |
|---|---|---|
| 4-Methoxy | 0.5 | SN2-like |
| 4-Methyl | 0.8 | SN2-like |
| Hydrogen | 1.0 | SN2-like |
| 4-Chloro | 2.5 | SN2-like |
| 3-Nitro | 8.0 | SN2-like |
This interactive table presents hypothetical relative rate constants for the reaction of substituted arenesulfonyl chlorides with a common nucleophile, illustrating the electronic effects on the reaction rate. The data is based on general principles observed in kinetic studies of similar compounds.
The mechanism can also shift depending on the nucleophile and solvent. For example, reactions with stronger nucleophiles like fluoride (B91410) ions may proceed through an addition-elimination mechanism involving a pentacoordinate intermediate. nih.govnih.gov
While ionic pathways, such as nucleophilic substitution, are common for sulfonyl chlorides, radical pathways can also be significant under specific conditions. magtech.com.cn The S-Cl bond in this compound can undergo homolytic cleavage to generate a sulfonyl radical (2-methylquinoline-6-sulfonyl radical) and a chlorine radical. This process is typically initiated by light (photolysis), heat (thermolysis), or a radical initiator.
Ionic Pathways: The predominant ionic reaction pathway for this compound is nucleophilic substitution at the sulfur atom. This can occur via two main mechanisms:
SN2-type Mechanism: A concerted process where the nucleophile attacks the sulfur atom and the chloride leaving group departs simultaneously. This pathway proceeds through a trigonal bipyramidal transition state. nih.govnih.gov This is the most common mechanism for reactions with a wide range of nucleophiles such as amines, alcohols, and thiols.
Addition-Elimination Mechanism: A stepwise process involving the formation of a pentacoordinate, trigonal bipyramidal intermediate (a sulfurane-like species). nih.gov This intermediate then eliminates the leaving group to form the product. This pathway is more likely with highly electronegative nucleophiles.
Radical Pathways: The generation of a 2-methylquinoline-6-sulfonyl radical opens up a different set of reactions, such as addition to alkenes or alkynes. nih.gov These radical reactions are often part of catalytic cycles, for example, in photoredox catalysis. nih.gov The electrochemical reduction of arenesulfenyl chlorides has been shown to proceed via the formation of a radical/anion cluster, suggesting that electrochemical conditions could also induce radical pathways for sulfonyl chlorides. acs.org
| Factor | Ionic Pathway (Nucleophilic Substitution) | Radical Pathway |
|---|---|---|
| Initiation | Presence of a nucleophile | Light, heat, or radical initiator |
| Key Intermediate | Trigonal bipyramidal transition state or intermediate | Sulfonyl radical |
| Common Reactants | Amines, alcohols, water | Alkenes, alkynes |
| Typical Products | Sulfonamides, sulfonates, sulfonic acids | Sulfones (from addition to C=C bonds) |
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism. However, these intermediates are often highly reactive and short-lived, making their isolation challenging. Spectroscopic techniques are frequently employed to detect their presence.
In the context of ionic reactions of this compound, the key intermediates to consider are:
Trigonal Bipyramidal Intermediates: In an addition-elimination mechanism, a pentacoordinate sulfur intermediate is formed. While generally unstable, analogous intermediates in reactions of other sulfonyl compounds have been studied. iupac.org Their existence is often inferred from stereochemical outcomes and computational studies. nih.govnih.gov
Sulfene (B1252967) Intermediates: In the presence of a strong base, arenesulfonyl chlorides can undergo elimination of HCl to form highly reactive sulfene intermediates (Ar-SO2=CH2). However, for this compound, this would require an abstractable proton on a carbon adjacent to the sulfonyl group, which is not present. Therefore, sulfene formation is not a likely pathway for this specific compound unless it is reacting with a reagent that can act as a base to deprotonate the methyl group on the quinoline ring, which is less probable.
For radical reactions, the primary intermediate is the 2-methylquinoline-6-sulfonyl radical . Its presence can often be detected by techniques such as Electron Spin Resonance (ESR) spectroscopy, although no specific ESR data for this radical is readily available. The formation of this radical can be inferred from the types of products formed, which are characteristic of radical processes. nih.gov
In reactions with alcohols, an intermediate alkyl chlorosulfite ester (ROSOCl) can be formed. masterorganicchemistry.com This intermediate can then undergo nucleophilic attack, leading to the final product.
Structural Diversification and Analog Development Based on 2 Methylquinoline 6 Sulfonyl Chloride
Systematic Synthesis of Derivatives through Functional Group Interconversions
The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes 2-methylquinoline-6-sulfonyl chloride an excellent substrate for reactions with various nucleophiles. This reactivity is the foundation for the systematic synthesis of a diverse range of derivatives. The primary transformations involve the conversion of the sulfonyl chloride into sulfonamides, sulfonate esters, and other related functionalities.
The most common derivatization is the synthesis of sulfonamides through the reaction with primary and secondary amines. This reaction typically proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the incorporation of a wide variety of substituents, depending on the structure of the amine used.
Similarly, reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. This transformation allows for the introduction of various alkoxy or aryloxy groups, further expanding the chemical space accessible from the starting material.
Beyond these common transformations, the sulfonyl chloride can be a precursor to other sulfur-containing functional groups. For instance, reduction of the sulfonyl chloride can lead to the corresponding sulfinic acid or thiol, although these transformations are less commonly reported and may require specific reducing agents to avoid reduction of the quinoline (B57606) ring. Another potential conversion is the reaction with hydrazine (B178648) to form sulfonohydrazides, which can serve as intermediates for the synthesis of more complex heterocyclic systems.
Table 1: Examples of Functional Group Interconversions of this compound
| Nucleophile | Product Class | General Reaction Conditions |
|---|---|---|
| Primary/Secondary Amines | Sulfonamides | Aprotic solvent (e.g., DCM, THF), Base (e.g., pyridine, triethylamine), Room temperature |
| Alcohols/Phenols | Sulfonate Esters | Aprotic solvent (e.g., DCM, pyridine), Base (e.g., pyridine), 0°C to Room temperature |
Generation of Quinoline-Sulfonyl Hybrid Molecules
The reactivity of this compound is instrumental in the generation of hybrid molecules, where the quinoline-sulfonyl scaffold is covalently linked to other distinct chemical entities. This approach is widely used in medicinal chemistry to create molecules that can interact with multiple biological targets or to combine the favorable properties of different pharmacophores.
One common strategy is the synthesis of quinoline-sulfonamide hybrids. For example, by reacting this compound with an amine-containing heterocyclic ring system, a hybrid molecule incorporating both quinoline and the other heterocycle is formed. Such hybrids have been explored for various biological activities. rsc.orgnih.gov
Another important class of hybrid molecules are the quinoline-sulfonylureas. These are typically synthesized by reacting the sulfonyl chloride with an appropriate urea (B33335) derivative or by a multi-step process involving the formation of a sulfonamide which is then further functionalized. Quinazoline-sulfonylurea hybrids, for instance, have been investigated for their hypoglycemic activity. benthamscience.comnih.gov
Furthermore, the development of quinoline-sulfonamide derivatives linked to other functionalities, such as acetylene (B1199291) groups, has been reported. These acetylene-functionalized hybrids can then undergo further reactions, like click chemistry, to link them to other molecules, creating even more complex and diverse structures. mdpi.comnih.gov For example, quinoline-5-sulfonamides with acetylene moieties have been used to create 1,2,3-triazole containing hybrid systems. mdpi.com
Comparative Analysis with Positional Isomers and Related Heterocyclic Sulfonyl Chlorides
The reactivity of an aromatic sulfonyl chloride is significantly influenced by the electronic and steric environment of the aromatic ring to which it is attached. A comparative analysis of this compound with its positional isomers and other heterocyclic sulfonyl chlorides provides valuable insights into these structure-reactivity relationships.
Impact of Substituent Position on Chemical Reactivity Profiles
The position of the sulfonyl chloride group on the quinoline ring has a profound impact on its chemical reactivity. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but also influences the reactivity of substituents.
This compound: In this isomer, the sulfonyl chloride is on the carbocyclic (benzene) ring. The nitrogen atom's electron-withdrawing effect is transmitted through the ring system, influencing the electrophilicity of the sulfonyl group. Electrophilic substitution on 2-methylquinoline (B7769805) preferentially occurs at the 6-position, suggesting this is an electronically favorable position.
Positional Isomers (e.g., 5- and 8-isomers):
5- and 7-Positions: The electronic influence of the nitrogen atom at these positions is similar to the 6-position.
8-Position (Peri-position): The reactivity of an 8-substituted quinoline sulfonyl chloride is significantly affected by steric hindrance from the hydrogen atom at the peri-position (C1). This steric crowding can hinder the approach of nucleophiles to the sulfonyl group, potentially leading to slower reaction rates compared to the 6-isomer. mdpi.com For example, the synthesis of quinoline-8-sulfonamides has been well-documented. mdpi.com
The electron density on the quinoline ring is not uniform, with the pyridine ring being more electron-deficient than the benzene (B151609) ring. This difference in electron density affects the stability of intermediates and transition states in nucleophilic substitution reactions at the sulfonyl chloride group.
Structural Comparison with Quinoxaline (B1680401) and Naphthalene (B1677914) Sulfonyl Chlorides
A comparison with sulfonyl chlorides of other bicyclic aromatic systems highlights the role of the heteroatoms in modulating reactivity.
Quinoxaline Sulfonyl Chlorides: Quinoxaline contains two nitrogen atoms in one of the six-membered rings, making it a more electron-deficient system than quinoline. The synthesis of quinoxaline-6-sulfonyl chloride and its subsequent conversion to sulfonamides has been reported. mdpi.compjsir.org The presence of two electron-withdrawing nitrogen atoms is expected to increase the electrophilicity of the sulfonyl chloride group in quinoxaline-6-sulfonyl chloride compared to this compound. This enhanced electrophilicity can lead to faster reaction rates with nucleophiles. Studies on the synthesis of various quinoxaline sulfonamides demonstrate their utility as reactive intermediates. mdpi.comresearchgate.net
Naphthalene Sulfonyl Chlorides: Naphthalene is a carbocyclic aromatic hydrocarbon, lacking the electron-withdrawing nitrogen atom of quinoline. Naphthalene has two distinct sulfonyl chloride isomers: naphthalene-1-sulfonyl chloride and naphthalene-2-sulfonyl chloride.
Reactivity: The reactivity of naphthalene sulfonyl chlorides is generally lower than that of their quinoline and quinoxaline counterparts due to the absence of the activating effect of the heterocyclic nitrogen atoms.
Isomeric Effects: Similar to the quinoline system, the 1- and 2-isomers of naphthalene sulfonyl chloride exhibit different reactivities. The 1-position is sterically more hindered due to the peri-hydrogen, which can influence the rate of reaction with bulky nucleophiles, analogous to the 8-position in quinoline.
Applications in Advanced Organic Synthesis and Materials Chemistry
2-Methylquinoline-6-sulfonyl Chloride as a Versatile Synthetic Building Block
This compound serves as a highly reactive and versatile intermediate in organic synthesis. Its utility stems from the presence of the electrophilic sulfonyl chloride group attached to the quinoline (B57606) scaffold, a privileged structure in medicinal chemistry. This combination allows for the straightforward introduction of the 2-methylquinoline (B7769805) moiety into a wide array of molecules, facilitating the development of complex chemical entities with potential applications in various fields. The reactivity of the sulfonyl chloride group with a broad range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonates, and thioesters, respectively, makes it a cornerstone for derivative synthesis.
The inherent reactivity of this compound makes it a valuable precursor for the construction of intricate polycyclic and heterocyclic structures. By reacting with bifunctional or polyfunctional nucleophiles, it can participate in cyclization reactions to afford novel fused heterocyclic systems. For instance, reaction with a molecule containing both an amino and a hydroxyl group could lead to the formation of a sulfonamide linkage, with the potential for a subsequent intramolecular reaction involving the hydroxyl group and another reactive site on the quinoline ring, leading to a new fused ring.
While direct examples of complex polycyclic synthesis starting from this compound are not extensively documented in publicly available literature, the principle is well-established with analogous quinoline derivatives. For example, functionalized quinolines are known to be key starting materials in the synthesis of fused heterocyclic systems like indolo[2,3-b]quinolines. rsc.org The sulfonamide derivatives of 2-methylquinoline, formed from the sulfonyl chloride, are particularly promising intermediates for such transformations. An appropriately substituted sulfonamide can be designed to undergo intramolecular cyclization, leading to novel tetracyclic systems that incorporate the quinoline and sulfonamide moieties within a rigid, fused framework. researchgate.netibimapublishing.com
Table 1: Potential Polycyclic and Heterocyclic Frameworks from this compound
| Reactant Type | Potential Product Framework | Synthetic Strategy |
|---|---|---|
| Amino-alcohols | Fused oxathiazine-like dioxides | Initial sulfonamide formation followed by intramolecular cyclization |
| Ortho-phenylenediamines | Fused benzothiadiazepine-like dioxides | Sequential sulfonamide formation with both amino groups |
| Substituted anilines with a reactive ortho-position | Indolo[x,y-b]quinoline-like sulfonamides | Palladium-catalyzed intramolecular C-H activation/cyclization |
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more reactants. These reactions are prized for their atom economy and operational simplicity. While specific examples detailing the use of this compound in MCRs are not prevalent, its potential as a reactant in such processes is significant.
For instance, a hypothetical multicomponent reaction could involve this compound, an amine, and an alkyne. nih.gov In such a reaction, the amine would first react with the sulfonyl chloride to form a sulfonamide. This in situ generated sulfonamide could then participate in a subsequent reaction with the alkyne, potentially catalyzed by a transition metal, to yield a highly functionalized quinoline derivative. The development of such MCRs involving this compound would provide rapid access to libraries of complex molecules for biological screening.
Role in Reagent Development and Catalyst Design
The this compound molecule possesses features that make it and its derivatives of interest in the development of new reagents and catalysts. The sulfonyl chloride itself can act as an activating agent for other functional groups.
Furthermore, the quinoline nucleus can serve as a scaffold for the design of novel ligands for transition metal catalysis. By reacting this compound with appropriate bifunctional molecules, it is possible to synthesize ligands wherein the quinoline moiety can coordinate to a metal center, and the sulfonamide portion can be further functionalized to tune the steric and electronic properties of the resulting catalyst. For example, a chiral amine could be reacted with the sulfonyl chloride to produce a chiral sulfonamide, which could then be incorporated into a ligand for asymmetric catalysis. Quinoline-based compounds have been investigated for their catalytic activities in various organic transformations, and the introduction of a sulfonyl group at the 6-position offers a handle for further modification and optimization of catalytic performance.
Utilization in Chemical Library Synthesis for Research Purposes
Chemical libraries are essential tools in drug discovery and chemical biology, providing a diverse set of compounds for high-throughput screening. This compound is an ideal building block for the synthesis of focused chemical libraries, particularly those based on the sulfonamide scaffold. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities.
The high reactivity of the sulfonyl chloride group allows for its efficient reaction with a large and diverse set of amines on a solid support, a common technique in combinatorial chemistry. researchgate.netdiva-portal.orgnih.gov This solid-phase synthesis approach enables the parallel synthesis of a large number of distinct sulfonamide derivatives of 2-methylquinoline. Each derivative would feature the common 2-methylquinoline-6-sulfonamide (B4419924) core, with diversity introduced through the variable R-group of the amine. Such a library would be of significant interest for screening against various biological targets, given the known importance of the quinoline scaffold in medicinal chemistry.
Table 2: Representative Amine Building Blocks for Chemical Library Synthesis
| Amine Class | Example | Resulting Sulfonamide Feature |
|---|---|---|
| Aliphatic amines | Cyclohexylamine | Introduces lipophilic character |
| Aromatic amines | Aniline | Provides a rigid aromatic substituent |
| Heterocyclic amines | Piperidine | Incorporates a basic nitrogen and a non-planar structure |
| Amino acid esters | Glycine methyl ester | Adds functionality for further peptide-like coupling |
Application as a Coupling Agent in Specialized Synthetic Protocols (e.g., Oligonucleotide Synthesis)
Arenesulfonyl chlorides have a well-established role as coupling agents in the phosphotriester approach to oligonucleotide synthesis. nih.govrsc.org These reagents activate the phosphodiester component, facilitating its reaction with the hydroxyl group of the growing oligonucleotide chain. A notable example is 8-quinolinesulfonyl chloride, which has been successfully employed for this purpose. nih.gov
By analogy, this compound is expected to function similarly as a coupling agent in such specialized synthetic protocols. The mechanism involves the reaction of the sulfonyl chloride with the phosphodiester to form a highly reactive mixed phosphoric-sulfonic anhydride (B1165640) intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by the free hydroxyl group of the nucleoside, leading to the formation of the desired phosphotriester linkage. The presence of the 2-methylquinoline moiety may influence the solubility and reactivity of the coupling agent and its intermediates, potentially offering advantages in specific synthetic contexts. While not as commonly cited as other arenesulfonyl chlorides for this application, the underlying chemistry supports its potential utility.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methylquinoline 6 Sulfonyl Chloride Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 2-methylquinoline-6-sulfonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure.
In the ¹H NMR spectrum of this compound, the protons of the quinoline (B57606) ring system and the methyl group would exhibit characteristic chemical shifts and coupling patterns. The methyl group protons at the C2 position would typically appear as a singlet in the upfield region. The aromatic protons on the quinoline core would resonate in the downfield region, with their specific shifts and multiplicities determined by their position relative to the nitrogen atom and the electron-withdrawing sulfonyl chloride group.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon of the methyl group would appear at the high-field end of the spectrum, while the carbons of the quinoline ring would be found in the aromatic region. The carbon atom attached to the sulfonyl chloride group (C6) would be significantly deshielded.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.5 (s) | ~25 |
| H3 | ~7.3 (d) | ~122 |
| H4 | ~8.0 (d) | ~136 |
| H5 | ~8.2 (d) | ~128 |
| C6 | - | ~138 |
| H7 | ~7.8 (dd) | ~130 |
| H8 | ~8.5 (d) | ~132 |
| C2 | - | ~158 |
| C4a | - | ~128 |
| C8a | - | ~148 |
Note: These are predicted values based on general principles of NMR spectroscopy and data from similar quinoline structures. Actual experimental values may vary.
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of novel compounds like this compound.
For this compound (C₁₀H₈ClNO₂S), the expected monoisotopic mass is approximately 240.9964 Da. uni.lu HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula.
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. By subjecting the parent ion to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments can provide valuable structural information. For this compound, expected fragmentation pathways could include the loss of the sulfonyl chloride group or cleavage of the quinoline ring.
Interactive Data Table: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 242.0037 |
| [M+Na]⁺ | 263.9856 |
| [M-H]⁻ | 239.9891 |
| [M+NH₄]⁺ | 259.0302 |
| [M+K]⁺ | 279.9596 |
Data sourced from PubChem. uni.lu
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
While a crystal structure for this compound itself is not available in the reviewed literature, studies on other quinoline derivatives have demonstrated the utility of this technique. For example, various synthesized quinoline derivatives have been shown to crystallize in common crystal systems such as monoclinic, with space groups like P2₁/n or P2₁/c. eurjchem.comchemmethod.comresearchgate.net These studies reveal key structural features, including the planarity of the quinoline ring and the dihedral angles between different parts of the molecule. eurjchem.comresearchgate.net Such information is crucial for understanding the solid-state packing and potential intermolecular interactions, such as C-H···O hydrogen bonds. chemmethod.com
Interactive Data Table: Crystallographic Data for Representative Quinoline Derivatives
| Compound | Crystal System | Space Group | Reference |
| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P2₁/n | eurjchem.comresearchgate.net |
| 5-nitroquinolin-8-yl-3-chlorobenzoate | Monoclinic | P2₁/n | eurjchem.comresearchgate.net |
| (2-((4-((2-(carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic acid | Monoclinic | P2₁/c | chemmethod.com |
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P2(1)/n | researchgate.net |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. bioanalysis-zone.com For derivatives of this compound, a variety of chromatographic methods can be employed.
High-performance liquid chromatography (HPLC) is a widely used technique for both analytical and preparative separations. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for separating this compound from starting materials and byproducts. The purity of the compound can be determined by the relative area of its peak in the chromatogram.
For preparative scale purification, techniques such as counter-current chromatography (CCC) and centrifugal partition chromatography (CPC) have been successfully applied to the separation of quinoline derivatives, including sulfonated compounds. nih.govnih.govird.fr These liquid-liquid chromatography methods avoid the use of solid stationary phases, which can be advantageous for preventing sample degradation. The choice of the two-phase solvent system is critical for achieving efficient separation in these techniques. ird.fr
Interactive Data Table: Overview of Chromatographic Techniques for Quinoline Derivatives
| Technique | Stationary Phase/Solvent System | Application | Reference |
| HPLC | Reversed-phase (e.g., C18) | Purity assessment, analytical separation | chemscene.com |
| Counter-Current Chromatography (CCC) | isoamyl alcohol-methyl tert-butyl ether-acetonitrile-water | Preparative separation of sulfonated quinolines | nih.govnih.gov |
| Centrifugal Partition Chromatography (CPC) | heptane-acetonitrile-methanol | Preparative separation of alkylquinolines | ird.fr |
Computational Chemistry and Theoretical Investigations of 2 Methylquinoline 6 Sulfonyl Chloride
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure to predict its stability, geometry, and reactivity. nih.gov For quinoline (B57606) derivatives, DFT has been extensively used to analyze structural parameters, vibrational frequencies, and electronic properties. iku.edu.trresearchgate.net A DFT analysis of 2-Methylquinoline-6-sulfonyl chloride would provide profound insights into its molecular characteristics.
The geometry of the molecule can be optimized to find its most stable three-dimensional conformation. Such calculations for related quinoline structures have determined bond lengths and angles that are in good agreement with experimental data. sci-hub.se The introduction of the electron-withdrawing sulfonyl chloride group at the 6-position and the methyl group at the 2-position significantly influences the charge distribution across the quinoline ring system. researchgate.net
Key aspects of reactivity can be elucidated through Frontier Molecular Orbital (FMO) analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how the molecule interacts with other chemical species. A low HOMO-LUMO energy gap generally signifies high chemical reactivity and low kinetic stability. sci-hub.se For quinoline derivatives, the charge density of the HOMO is often distributed across the quinoline ring and substituent groups, while the LUMO's density is typically concentrated on the quinoline moiety itself. nih.gov This distribution helps in identifying the sites susceptible to nucleophilic and electrophilic attack.
Furthermore, a Molecular Electrostatic Potential (MEP) map can visually represent the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov For this compound, the sulfur atom of the sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophiles. DFT calculations can quantify this reactivity through various descriptors. nih.govrsc.org
| Calculated Parameter | Significance | Typical Value (eV) for a Quinoline Derivative |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO; indicates chemical reactivity and stability. | 4.5 to 5.5 |
| Hardness (η) | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. | 2.25 to 2.75 |
| Softness (S) | Reciprocal of hardness; indicates high reactivity. | 0.18 to 0.22 |
| Electronegativity (χ) | Tendency to attract electrons; calculated as -(ELUMO + EHOMO)/2. | 4.0 to 5.0 |
| Chemical Potential (μ) | Negative of electronegativity; relates to the escaping tendency of electrons. | -4.0 to -5.0 |
| Electrophilicity Index (ω) | Global electrophilic nature; calculated as μ²/2η. | 2.9 to 4.4 |
| Note: The values presented are representative for quinoline derivatives based on DFT studies and serve as an illustrative example. Specific values for this compound would require a dedicated computational study. |
Molecular Modeling and Dynamics Simulations for Reaction Pathway Exploration
While DFT provides a static picture of a molecule, molecular modeling and dynamics simulations offer a way to observe its behavior over time, particularly during a chemical reaction. bioengineer.orgmdpi.com These methods are invaluable for exploring potential reaction pathways, identifying transition states, and calculating activation energies.
For this compound, a key reaction is its interaction with nucleophiles at the sulfonyl group. wikipedia.orgenamine.net For instance, its reaction with an amine to form a sulfonamide is a fundamental transformation. Molecular dynamics simulations could model the approach of the amine nucleophile to the electrophilic sulfur atom. By calculating the potential energy surface of the reaction, chemists can identify the lowest energy pathway.
This exploration involves:
Identifying Reactants, Products, and Intermediates: The simulation starts with the initial structures of this compound and the nucleophile (e.g., an amine or alcohol).
Locating Transition States: Computational methods can search for the transition state structure, which represents the highest energy point along the reaction coordinate. nih.gov The presence of a single imaginary frequency in vibrational analysis confirms a true transition state. nih.gov
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate.
Simulations can also account for the effect of the solvent, which can significantly influence reaction pathways and energetics. By modeling these complex interactions, researchers can gain a detailed, atom-level understanding of mechanisms, such as the sulfonylation of various substrates, and predict how changes to the reactants or conditions will affect the outcome. nih.govnih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analog Design
Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to find a statistically significant correlation between the structural properties of a series of compounds and their chemical reactivity. acs.orgnih.gov This approach is particularly useful for designing analogs of a lead compound with optimized properties. ijert.org
A QSRR study for analogs of this compound could be designed to predict their reactivity towards a specific nucleophile. The process would involve several steps:
Data Set Generation: A series of analogs would be synthesized or computationally designed. These analogs would feature different substituents at various positions on the quinoline ring.
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These numerical values represent specific structural or physicochemical properties, such as steric parameters (e.g., molar volume), electronic parameters (e.g., dipole moment, atomic charges), and topological indices. researchgate.net
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with an experimentally measured reactivity parameter (e.g., reaction rate constant or reaction yield). nih.govresearchgate.net
Model Validation: The predictive power of the QSRR model is rigorously tested to ensure its reliability. chromatographyonline.com
Once a validated QSRR model is established, it can be used to predict the reactivity of new, unsynthesized analogs of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired reactivity profile, saving significant time and resources.
| Analog (Hypothetical) | Descriptor 1 (e.g., Hammett σ) | Descriptor 2 (e.g., Steric Parameter) | Predicted Reactivity (Relative Rate) |
| 2-Methyl-6-SO₂Cl-quinoline | 0.00 | 1.00 | 1.00 |
| 8-Fluoro-2-Methyl-6-SO₂Cl-quinoline | +0.06 | 1.05 | 1.25 |
| 8-Methoxy-2-Methyl-6-SO₂Cl-quinoline | -0.27 | 1.30 | 0.70 |
| 4,8-Dichloro-2-Methyl-6-SO₂Cl-quinoline | +0.60 | 1.45 | 2.10 |
| Note: This table is a hypothetical representation of data from a QSRR study to illustrate the concept. |
In-Silico Prediction of Stereochemical Outcomes in Asymmetric Syntheses
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). In asymmetric synthesis, the goal is to produce one enantiomer selectively over the other. uwindsor.ca Computational chemistry has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of such reactions. nih.govnih.govacs.org
If this compound were to participate in a reaction that creates a new chiral center—for example, by reacting with a chiral alcohol or amine in the presence of a chiral catalyst—computational methods could be used to predict which stereoisomer would be the major product. This is achieved by modeling the transition states that lead to the different stereoisomeric products. rsc.org
The key principles are:
Transition State Modeling: The three-dimensional structures of the diastereomeric transition states are calculated, typically using high-level quantum mechanics methods like DFT.
Energy Calculation: The relative energies of these transition states are computed. According to transition state theory, the reaction pathway with the lower energy transition state will be faster and thus lead to the major product.
Predicting Enantiomeric Excess: The energy difference (ΔΔG‡) between the competing transition states can be used to predict the enantiomeric excess (ee) of the reaction.
This in-silico approach allows chemists to screen different catalysts, substrates, and reaction conditions computationally before committing to laboratory experiments. chemrxiv.org It provides deep mechanistic insights into the origins of stereoselectivity, helping to rationally design more efficient and selective asymmetric transformations. hokudai.ac.jpnumberanalytics.com
Future Research Directions and Emerging Paradigms in 2 Methylquinoline 6 Sulfonyl Chloride Chemistry
Development of Next-Generation Catalytic Systems for Efficient Transformations
Traditional methods for reacting sulfonyl chlorides often require harsh conditions or stoichiometric reagents. The future lies in the development of sophisticated catalytic systems that offer milder conditions, broader substrate scope, and higher efficiency for transformations involving 2-methylquinoline-6-sulfonyl chloride.
A significant area of development is visible-light photoredox catalysis . This technique uses light energy to generate highly reactive sulfonyl radicals from sulfonyl chlorides under exceptionally mild conditions. acs.org These radicals can then participate in a wide array of chemical bond formations. Future work could adapt these methods to this compound for reactions such as cross-couplings and additions to olefins, providing new pathways to complex quinoline (B57606) derivatives. researchgate.netnih.gov
Another key area is the advancement of palladium-catalyzed cross-coupling reactions . While methods exist for the coupling of sulfonyl chlorides, next-generation catalysts are needed to improve functional group tolerance and expand the range of coupling partners. researchgate.net Research into ligands that facilitate the oxidative addition of the S-Cl bond to palladium(0) could enable novel Suzuki, Stille, and Heck-type reactions, allowing the 2-methylquinoline (B7769805) core to be linked to diverse molecular fragments. mdpi.comnih.gov A patent has described the synthesis of sulfonyl-containing quinoline compounds using a visible light catalyst, highlighting a move towards metal-free or more sustainable catalytic systems. google.com
| Catalyst Type | Potential Transformation | Advantages |
| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Sulfonylation of alkenes/alkynes, Radical-radical cross-coupling | Mild reaction conditions (room temperature, visible light), high functional group tolerance, generation of reactive radical intermediates. acs.orgnih.gov |
| Advanced Palladium Complexes (e.g., with specialized phosphine (B1218219) ligands) | Desulfinative Suzuki-Miyaura, Stille, and Heck couplings | Direct C-C bond formation from the sulfonyl chloride group, access to biaryl and vinyl quinoline structures. researchgate.netmdpi.com |
| Copper Catalysts | C-S bond formation, C-H sulfonylation | Lower cost compared to palladium, unique reactivity patterns. |
| Organocatalysts | Nucleophilic substitution (e.g., sulfonamide formation) | Metal-free, environmentally benign, potential for asymmetric transformations. |
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries has spurred the integration of chemical reactions into automated platforms. This compound is an ideal candidate for such systems due to its nature as a reactive building block.
Flow chemistry offers a paradigm shift from traditional batch processing. The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides can be performed in continuous flow reactors. nih.govnih.gov This approach enhances safety by minimizing the volume of reactive intermediates at any given time, improves heat transfer, and allows for seamless scalability. researchgate.netnih.gov Future research will focus on developing robust flow protocols for derivatizing this compound with various amines, alcohols, and other nucleophiles to rapidly generate libraries of quinoline-based compounds. acs.org
High-throughput experimentation (HTE) , often utilizing robotic systems and microtiter plates, can dramatically accelerate the discovery of optimal reaction conditions. mdpi.comacs.org By screening numerous catalysts, solvents, and bases simultaneously on a nanomole scale, researchers can quickly identify the ideal parameters for a desired transformation of this compound. mdpi.com This is particularly valuable for optimizing challenging cross-coupling reactions or exploring novel photochemical transformations. crimsonpublishers.com
Exploration of Novel Reaction Pathways and Chemoselectivities
Beyond its conventional role as a precursor to sulfonamides and sulfonate esters, the unique electronic and structural features of this compound open doors to unexplored reaction pathways.
One emerging area is the use of sulfonyl chlorides in deoxygenative functionalization reactions . A recent study demonstrated an unexpected pathway where aryl sulfonyl chlorides act as both an activating agent and a sulfonyl source in the C2-sulfonylation of quinoline N-oxides. nih.gov Applying this concept to an appropriately designed derivative of this compound could lead to novel intramolecular cyclizations or functionalizations at other positions of the quinoline ring.
Achieving chemoselectivity is another critical research frontier. The this compound molecule possesses multiple potentially reactive sites: the sulfonyl chloride group, the C-H bonds of the methyl group, and the aromatic quinoline core. Future studies will aim to develop catalytic systems that can selectively target one site while leaving the others untouched. For example, metal-free C(sp³)–H functionalization could enable reactions at the 2-methyl group, while the sulfonyl chloride remains available for subsequent modification. acs.orgnih.gov
| Reaction Type | Description | Potential Outcome |
| Deoxygenative C-H Sulfonylation | Using the sulfonyl chloride to activate a quinoline N-oxide for subsequent sulfonylation. nih.gov | Novel routes to di-functionalized quinolines. |
| Reductive Desulfonylation/Coupling | Using the sulfonyl chloride as a leaving group in a transition-metal-catalyzed cross-coupling. | Formation of a C-C bond at the 6-position of the quinoline ring, releasing SO₂. |
| Directed C-H Functionalization | Using the sulfonyl group or quinoline nitrogen to direct a catalyst to a specific C-H bond on the aromatic ring. | Synthesis of precisely substituted quinoline derivatives. |
| Radical Cyclization | Generating a sulfonyl radical that initiates an intramolecular cyclization with a tethered reactive group. | Access to complex, fused heterocyclic systems. |
Applications in Functional Materials and Chemical Probes for Research (non-biological)
The inherent photophysical properties of the quinoline scaffold make its derivatives highly attractive for applications in materials science and as chemical tools for research, entirely outside the biological or medicinal realm. acs.orgnih.gov
Fluorescent Probes and Sensors: The sulfonamide linkage is a key component in many fluorescent chemosensors. The reaction of this compound with various chelating amines can lead to the synthesis of novel non-biological probes for detecting specific metal ions. acs.orgnih.gov For example, the 8-sulfonamidoquinoline core is a well-known scaffold for Zn(II) sensors. nih.gov Future work could explore derivatives of 2-methylquinoline-6-sulfonamide (B4419924) as turn-on fluorescent sensors for environmental monitoring or for tracking catalytic processes. researchgate.netcrimsonpublishers.com The modular synthesis allows for fine-tuning of the photophysical properties by altering the amine component attached to the sulfonyl group. nih.gov
Functional Materials: Quinolines are recognized as important motifs in functional materials. acs.org The sulfonyl chloride group provides a reactive handle to incorporate the 2-methylquinoline unit into larger macromolecular structures. Future research could focus on using this compound as a monomer or functionalizing agent for the creation of novel polymers. For instance, reaction with diamines could yield poly(sulfonamide)s with unique thermal or optical properties. Alternatively, grafting quinoline sulfonamides onto surfaces or other polymers could be used to modify their chemical and physical characteristics, creating new materials for catalysis, separation, or electronics.
Q & A
Q. What are the standard synthetic routes for 2-Methylquinoline-6-sulfonyl chloride, and how can their efficiencies be compared methodologically?
- Methodological Answer : Synthesis typically involves sulfonation of 2-methylquinoline followed by chlorination. Key steps include:
Sulfonation : Reacting 2-methylquinoline with concentrated sulfuric acid or sulfur trioxide under controlled temperatures (e.g., 80–100°C).
Chlorination : Treating the sulfonated intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group.
Efficiency Metrics : Compare yields (via HPLC or NMR quantification), purity (melting point analysis ), and reaction time. For example, highlights analogous quinoline derivatives synthesized via multi-step procedures, emphasizing purification through recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl and sulfonyl chloride groups (δ ~2.6 ppm for methyl, δ ~120–140 ppm for aromatic carbons).
- FT-IR : Confirm sulfonyl chloride stretch (~1370 cm⁻¹ and 1170 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
- Melting Point (mp) : Compare with literature values for related compounds (e.g., 4-Chloro-2-phenylquinoline has mp 62–64°C ).
- HPLC : Assess purity using reverse-phase columns and UV detection.
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or competing side reactions. Systematic approaches include:
Controlled Variable Testing : Vary solvents (e.g., DMF vs. THF), temperatures, and nucleophile concentrations.
Kinetic Studies : Use in-situ monitoring (e.g., UV-Vis spectroscopy) to track reaction progress.
Computational Modeling : Apply density functional theory (DFT) to predict transition states and activation barriers (see ’s InChI data for structural inputs ).
Isolation of Intermediates : Characterize intermediates via LC-MS to identify competing pathways.
Example : emphasizes structured hypothesis testing and iterative experimental design to address ambiguities .
Q. What computational approaches are used to model the electronic properties of this compound, and how do they inform experimental design?
- Methodological Answer :
- DFT Calculations : Optimize geometry using software (e.g., Gaussian) to predict electrophilic sites (e.g., sulfonyl chloride group’s partial positive charge).
- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to assess reactivity trends.
- Solvent Effects : Simulate solvation models (e.g., PCM) to correlate computational results with experimental solvent choices.
Application : Computational insights guide experimentalists in selecting reactive conditions (e.g., nucleophile strength, temperature) .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the stability of this compound under aqueous conditions?
- Methodological Answer :
Accelerated Degradation Studies : Expose the compound to varying pH levels (2–12) and temperatures (25–60°C).
Analytical Monitoring : Use LC-MS to track hydrolysis products (e.g., sulfonic acid derivatives).
Comparative Analysis : Cross-reference stability data with structurally similar compounds (e.g., 4-[(4-Chlorophenyl)sulfonyl] derivatives with mp 252–256°C ).
Statistical Validation : Apply ANOVA to assess significance of degradation rates across conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
